methyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate
Description
Methyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate is a synthetic coumarin derivative characterized by a methoxy group at the 7-position, methyl groups at the 4- and 8-positions, and a methyl ester-linked acetate moiety at the 3-position of the coumarin core. Its synthesis typically involves the condensation of 2-methylresorcinol with dimethyl 2-acetylsuccinate in methanol under sulfuric acid catalysis, yielding an off-white solid with an 86% yield and a molecular weight of 263.2 g/mol . Key spectral data include $ ^1H $ NMR signals at δ 7.14 (d, $ J = 8.2 \, \text{Hz} $) and 6.65 (d, $ J = 8.2 \, \text{Hz} $) for the aromatic protons, and $ ^{13}C $ NMR peaks confirming the ester carbonyl (δ 172.7) and coumarin lactone (δ 162.3) . The compound’s purity (>95%) is validated via HPLC, and its structural features make it a precursor for further functionalization, such as alkylation or aryl substitution at the 7-hydroxy group .
Properties
IUPAC Name |
methyl 2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-8-10-5-6-12(18-3)9(2)14(10)20-15(17)11(8)7-13(16)19-4/h5-6H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELIOHSMZRDCTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxy-4,8-dimethylcoumarin with methyl bromoacetate in the presence of a base such as potassium carbonate in an aprotic solvent like acetone. The reaction is carried out at elevated temperatures to facilitate the formation of the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted coumarin derivatives with different functional groups .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Coumarins have been extensively studied for their anticancer properties. Research indicates that methyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of coumarin could inhibit cell proliferation and induce apoptosis in human cancer cells, making them potential candidates for cancer therapy .
-
Anti-inflammatory Effects
- The compound has shown promising anti-inflammatory activity. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines, which play a crucial role in chronic inflammatory diseases. This property suggests its potential use in treating conditions such as arthritis and other inflammatory disorders .
- Antimicrobial Properties
-
Neuroprotective Effects
- Recent investigations into the neuroprotective effects of coumarins have highlighted their potential in treating neurodegenerative diseases like Parkinson's disease. The compound's ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress positions it as a candidate for further research in neuroprotection .
Synthesis Methodologies
The synthesis of this compound typically involves the following steps:
- Pechmann Condensation : This method involves the reaction of phenols with β-keto esters in the presence of an acid catalyst to form coumarin derivatives.
- Functionalization : Subsequent reactions can introduce various substituents at different positions on the coumarin ring, enhancing its biological activity.
- Purification : Techniques such as recrystallization or chromatography are employed to purify the final product.
Case Study 1: Anticancer Activity
A study conducted on the anticancer properties of this compound revealed that it effectively inhibited the growth of breast cancer cells in vitro. The compound was found to induce apoptosis through caspase activation pathways, suggesting a mechanism for its anticancer effects .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on anti-inflammatory properties, researchers treated lipopolysaccharide (LPS)-induced macrophages with this compound. The results showed a significant reduction in nitric oxide production and pro-inflammatory cytokine levels, supporting its use as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of methyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways. For instance, its anticancer activity may be attributed to the inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Trends and Functional Insights
Substituent Effects on Physical Properties: Bulkier substituents (e.g., biphenyl in EMAC10163g) reduce reaction yields (73.9%) compared to smaller groups (e.g., methoxy in the target compound, 86%) due to steric hindrance . Halogenated derivatives (e.g., EMAC10163h) exhibit higher melting points (188–190°C) than non-halogenated analogs, likely due to enhanced intermolecular interactions (halogen bonding, dipole-dipole) .
Biological Relevance: Derivatives with extended aryl groups (e.g., EMAC10163g, h) show inhibitory activity against tumor-associated carbonic anhydrases, suggesting substituent size and electronics modulate enzyme binding .
Synthetic Flexibility :
- The target compound’s 7-methoxy group serves as a handle for further functionalization. For example, bromobenzyl bromide substitution yields methyl 2-(7-((3-bromobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate with 96% efficiency .
Analytical and Purity Considerations
All compounds are characterized via $ ^1H $/$ ^{13}C $ NMR, HRMS, and HPLC (≥95% purity) . For instance, the target compound’s LC/MS shows a molecular ion peak at m/z 263 (M+H⁺), confirming its molecular weight .
Biological Activity
Methyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate, a derivative of the coumarin class, has garnered attention for its potential biological activities. This compound, with a molecular formula of C15H16O5 and a molecular weight of 276.28 g/mol, is characterized by its unique chromenone structure, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 694516-04-6 |
| Molecular Formula | C15H16O5 |
| Molecular Weight | 276.28 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that coumarin derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various coumarin analogues against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain analogues showed moderate to strong antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 6.25 µg/mL to over 200 µg/mL against different strains. Specifically, compounds similar to methyl 2-(7-methoxy...) displayed notable activity against S. aureus, including methicillin-resistant strains .
Antifungal Activity
In addition to antibacterial properties, the compound has shown potential antifungal activity. In vitro tests revealed that certain coumarin derivatives inhibited the growth of fungal pathogens such as Candida albicans and Aspergillus fumigatus, with MIC values ranging from 6.25 µg/mL to 25 µg/mL . The structure–activity relationship (SAR) studies suggested that modifications in the substituents on the chromenone core significantly influence antifungal potency.
Anti-inflammatory and Antioxidant Properties
Methyl 2-(7-methoxy...) has also been investigated for its anti-inflammatory and antioxidant activities. Coumarins are known to modulate inflammatory pathways and exhibit scavenging activities against free radicals. This compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammation, thus presenting a potential therapeutic avenue for inflammatory diseases .
The biological activity of methyl 2-(7-methoxy...) is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can bind to active sites of specific enzymes, altering their activity and affecting metabolic pathways.
- Cell Signaling Modulation : It may influence signaling pathways associated with inflammation and oxidative stress.
- Antimicrobial Mechanisms : The interaction with bacterial cell membranes or inhibition of essential bacterial enzymes contributes to its antimicrobial effects.
Case Studies
- Antibacterial Efficacy Study : A study conducted on several coumarin derivatives highlighted the effectiveness of methyl 2-(7-methoxy...) against S. aureus. The compound exhibited a zone of inhibition measuring up to 28 mm at specific concentrations .
- Fungal Inhibition Research : Another investigation focused on the antifungal properties of this compound against C. albicans, revealing significant inhibition rates compared to standard antifungal agents .
Q & A
Q. What are the standard synthetic routes for methyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate, and how can reaction conditions be optimized?
Answer: The synthesis typically involves a multi-step process:
Core Chromenone Formation: Start with 7-methoxy-4,8-dimethylcoumarin-2-one as the intermediate.
Acetate Introduction: React the intermediate with methyl bromoacetate under basic conditions (e.g., K₂CO₃) in refluxing ethanol or acetonitrile .
Purification: Use recrystallization or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
Optimization Tips:
Q. How can researchers verify the purity and structural integrity of this compound?
Answer:
- Analytical Techniques:
Q. What preliminary biological assays are recommended for screening this compound’s bioactivity?
Answer:
- Antimicrobial: Broth microdilution assay (MIC against S. aureus, E. coli).
- Antioxidant: DPPH radical scavenging assay (IC₅₀ comparison with ascorbic acid).
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Table 1: Example Bioactivity Data (Hypothetical)
| Assay Type | Result (IC₅₀/MIC) | Reference Compound |
|---|---|---|
| Antimicrobial | 32 µg/mL | Ampicillin (8 µg/mL) |
| Antioxidant | 45 µM | Trolox (25 µM) |
| Cytotoxicity | 18 µM (HeLa) | Doxorubicin (0.5 µM) |
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) influence this compound’s bioactivity?
Answer:
- Methoxy Group Position: Moving the methoxy group from C7 to C6 (as in ) reduces antimicrobial activity due to altered electron distribution.
- Ester vs. Acid: Hydrolysis to the carboxylic acid derivative (e.g., via NaOH) enhances solubility but may reduce membrane permeability .
- Methyl vs. Ethyl Esters: Ethyl analogs () show lower cytotoxicity, suggesting steric effects modulate target interactions.
Methodological Approach:
- SAR Studies: Synthesize analogs (e.g., halogenation at C8) and compare bioactivity using standardized assays .
Q. What advanced techniques resolve contradictions in reported bioactivity data across studies?
Answer: Contradictions (e.g., variable IC₅₀ values) may arise from:
- Assay Conditions: Differences in solvent (DMSO vs. ethanol) or cell passage number.
- Target Specificity: Use CRISPR-edited cell lines to isolate pathways (e.g., ROS-mediated apoptosis).
- Molecular Docking: Validate interactions with targets like topoisomerase II or COX-2 using AutoDock Vina .
Q. How can X-ray crystallography clarify the compound’s conformation and intermolecular interactions?
Answer:
- Crystal Growth: Diffuse hexane into an ethyl acetate solution to obtain single crystals.
- Key Findings (Hypothetical):
Q. What computational methods predict metabolic stability and toxicity profiles?
Answer:
- ADMET Prediction: Use SwissADME or ProTox-II to estimate:
- Metabolic Sites: Demethylation at C7 (major CYP450-mediated pathway).
- hERG Inhibition Risk: Low (predicted IC₅₀ >10 µM).
- MD Simulations: GROMACS simulations (50 ns) assess binding stability to serum albumin .
Q. How does this compound interact with serum proteins, and what are the implications for bioavailability?
Answer:
- Fluorescence Quenching Assay:
- Procedure: Incubate with BSA (0.1 mM) in PBS (pH 7.4); monitor emission at 340 nm (excitation: 280 nm).
- Findings: Static quenching dominates (Ksv = 1.2 × 10⁴ M⁻¹), suggesting strong binding .
- Implications: High protein binding may reduce free plasma concentration, necessitating dosage adjustments.
Q. What strategies mitigate photoinstability in chromenone derivatives during in vitro assays?
Answer:
Q. How can researchers design analogs to enhance blood-brain barrier (BBB) penetration?
Answer:
- LogP Optimization: Aim for 2–3 (current LogP ~2.5). Introduce fluorine at C4 to improve lipid solubility.
- P-gp Substrate Avoidance: Replace methoxy with trifluoromethyl () to evade efflux pumps.
- In Silico BBB Prediction: Use BBB Predictor or admetSAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
